1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine
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Overview
Description
1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine is a complex organic compound with the molecular formula C20H24N2O2S2 . This compound features a piperazine ring substituted with a methyl group and a methylsulfonyl-dihydrobenzobbenzothiepin moiety
Preparation Methods
The synthesis of 1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine involves several steps. The key synthetic route typically includes the formation of the dihydrobenzobbenzothiepin core, followed by sulfonylation and subsequent piperazine ring formation . Reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can replace hydrogen atoms. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
When compared to similar compounds, 1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine stands out due to its unique combination of a piperazine ring and a methylsulfonyl-dihydrobenzobbenzothiepin moiety. Similar compounds include:
- 4-(3-Methylsulfonyl-5,6-dihydrobenzo bbenzothiepin-5-yl)piperidine : Contains a piperidine ring instead of a piperazine ring. These structural differences contribute to variations in their chemical reactivity, biological activity, and potential applications .
1-Methyl-4-(3-methylsulfonylphenyl)piperazine: Lacks the dihydrobenzobenzothiepin structure.
Properties
IUPAC Name |
1-methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S2/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)25-20-8-7-16(14-17(18)20)26(2,23)24/h3-8,14,18H,9-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCROLNHTLUQIOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936605 |
Source
|
Record name | 1-[8-(Methanesulfonyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16185-12-9 |
Source
|
Record name | Piperazine, 1-(10,11-dihydro-8-(methylsulfonyl)dibenzo(b,f)thiepin-10-yl)-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016185129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[8-(Methanesulfonyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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